An In-depth Technical Guide to 2-Bromo-1-ethynyl-3-methylbenzene: Chemical Properties and Stability
An In-depth Technical Guide to 2-Bromo-1-ethynyl-3-methylbenzene: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-ethynyl-3-methylbenzene is a substituted aromatic compound featuring a bromine atom, an ethynyl group, and a methyl group on a benzene ring. Its unique trifunctional nature makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The interplay of the electronic and steric effects of the three distinct substituents governs its reactivity and stability, offering a rich landscape for chemical transformations. This guide provides a comprehensive overview of the chemical properties, stability, and handling of 2-Bromo-1-ethynyl-3-methylbenzene, drawing upon established principles of organic chemistry and data from analogous structures.
Molecular Structure and Physicochemical Properties
The structure of 2-Bromo-1-ethynyl-3-methylbenzene is characterized by a benzene ring substituted at the 1, 2, and 3 positions. The ethynyl group, with its sp-hybridized carbons, introduces linearity and a region of high electron density. The bromine atom acts as a heavy halogen with both inductive electron-withdrawing and resonance electron-donating effects. The methyl group is a weak electron-donating group through hyperconjugation.
| Property | Predicted Value/Information | Source |
| CAS Number | 2353732-16-6 | [1] |
| Molecular Formula | C₉H₇Br | [1] |
| Molecular Weight | 195.07 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene) and insoluble in water. | General principle for similar organic molecules |
| Hazard | Irritant | [1] |
Synthesis of 2-Bromo-1-ethynyl-3-methylbenzene
The most direct and efficient method for the synthesis of 2-Bromo-1-ethynyl-3-methylbenzene is the Sonogashira coupling reaction.[2][3] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The likely starting materials would be 1,2-dibromo-3-methylbenzene and a protected or terminal alkyne. A plausible synthetic route is outlined below.
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure and may require optimization for this specific substrate.
Reagents and Equipment:
-
1,2-Dibromo-3-methylbenzene
-
Trimethylsilylacetylene (TMSA) or ethynyltrimethylsilane
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, toluene, or DMF)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,2-dibromo-3-methylbenzene, the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
-
Solvent and Reagents Addition: Add the anhydrous solvent, followed by the amine base. Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add trimethylsilylacetylene (typically 1.1-1.5 equivalents) dropwise to the reaction mixture at room temperature. The TMS group acts as a protecting group for the terminal alkyne.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Deprotection: Once the coupling reaction is complete, the trimethylsilyl (TMS) protecting group can be removed. Cool the reaction mixture to room temperature and add a desilylating agent such as potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) in THF. Stir until deprotection is complete (monitored by TLC or GC).
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain pure 2-Bromo-1-ethynyl-3-methylbenzene.
Caption: Synthetic workflow for 2-Bromo-1-ethynyl-3-methylbenzene via Sonogashira coupling.
Chemical Properties and Reactivity
The reactivity of 2-Bromo-1-ethynyl-3-methylbenzene is dictated by its three functional groups: the terminal alkyne, the aryl bromide, and the substituted aromatic ring.
Reactivity of the Ethynyl Group
-
Acidity and Nucleophilicity: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be deprotonated by a strong base (e.g., n-butyllithium, sodium amide) to form a lithium or sodium acetylide.[4][5] This acetylide is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation with primary alkyl halides and addition to carbonyl compounds (aldehydes, ketones, and epoxides).[5][6]
-
Addition Reactions: The carbon-carbon triple bond can undergo addition reactions. For example, it can be hydrogenated to the corresponding alkene (2-bromo-1-ethyl-3-methylbenzene) or alkane (2-bromo-3-methyl-1-propylbenzene).[7] Selective hydrogenation to the cis-alkene can be achieved using Lindlar's catalyst.[7]
-
Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions, such as the [3+2] azide-alkyne cycloaddition (a "click" reaction) to form triazoles, and Diels-Alder reactions where it can act as a dienophile.
Reactivity of the Aryl Bromide
The carbon-bromine bond is a key site for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: The aryl bromide can be coupled with boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds.[8]
-
Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst allows for the introduction of various organic groups.
-
Heck Coupling: The aryl bromide can be coupled with alkenes in the presence of a palladium catalyst.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines.
-
Grignard Reagent Formation: The aryl bromide can be converted to a Grignard reagent by reaction with magnesium metal. This Grignard reagent is a strong nucleophile and base.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
The position of electrophilic aromatic substitution on the benzene ring is directed by the combined electronic effects of the bromo, ethynyl, and methyl substituents.
-
Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.[9]
-
Bromo Group (-Br): A deactivating group that also directs ortho and para.[10]
-
Ethynyl Group (-C≡CH): A deactivating group due to the electron-withdrawing nature of the sp-hybridized carbons. It is considered to be a meta-directing group.[10]
The positions on the ring relative to the existing substituents are:
-
Position 4: para to the methyl group and meta to the bromo group.
-
Position 5: meta to the ethynyl and methyl groups.
-
Position 6: ortho to the ethynyl group and meta to the bromo and methyl groups.
Given that the methyl group is activating and the bromo and ethynyl groups are deactivating, the directing effects are competitive. The methyl group will favor substitution at positions 4 and 6. The bromo group favors substitution at position 4. The ethynyl group would direct to position 5. Therefore, electrophilic substitution is most likely to occur at position 4 , influenced by the combined directing effects of the methyl and bromo groups.
Caption: Overview of the reactivity of 2-Bromo-1-ethynyl-3-methylbenzene.
Stability and Handling
Stability:
-
General Stability: Aryl halides and terminal alkynes are generally stable under normal laboratory conditions. However, terminal alkynes can be thermodynamically unstable and may undergo slow decomposition over time, especially if impure.[11]
-
Light Sensitivity: Some related bromo-aromatic compounds are reported to be light-sensitive. Therefore, it is prudent to store 2-Bromo-1-ethynyl-3-methylbenzene in an amber bottle or protected from light.
-
Oxidation: Terminal alkynes can be susceptible to oxidative coupling (Glaser coupling) in the presence of oxygen and certain metal catalysts (like copper), leading to the formation of diynes.
-
Hazardous Polymerization: Under normal conditions, hazardous polymerization is not expected. However, terminal alkynes can undergo exothermic decomposition or polymerization under conditions of high temperature and pressure.
Handling and Storage:
-
Inert Atmosphere: Due to the potential for oxidative coupling and reaction with moisture (if converted to an acetylide), it is recommended to handle and store this compound under an inert atmosphere (argon or nitrogen).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[12]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong bases. Refrigeration may be appropriate for long-term storage.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust if the material is a solid.
Spectroscopic Characterization (Predicted)
No specific spectroscopic data for 2-Bromo-1-ethynyl-3-methylbenzene are readily available. However, the expected characteristic signals in NMR and IR spectroscopy can be predicted based on the functional groups present.
| Spectroscopy | Predicted Chemical Shifts / Absorptions |
| ¹H NMR | - Aromatic protons: ~7.0-7.5 ppm (complex multiplet pattern) - Acetylenic proton: ~3.0-3.5 ppm (singlet)[13] - Methyl protons: ~2.2-2.5 ppm (singlet) |
| ¹³C NMR | - Aromatic carbons: ~120-140 ppm - Acetylenic carbons: ~80-90 ppm[4] - Methyl carbon: ~20 ppm |
| Infrared (IR) | - ≡C-H stretch (terminal alkyne): Strong, sharp peak at ~3300 cm⁻¹[5][7] - C≡C stretch: Weak to medium peak at ~2100-2150 cm⁻¹[5][7] - C-H aromatic stretch: ~3000-3100 cm⁻¹ - C-H aliphatic stretch (methyl): ~2850-3000 cm⁻¹ - Aromatic C=C stretches: ~1450-1600 cm⁻¹ |
Conclusion
2-Bromo-1-ethynyl-3-methylbenzene is a valuable synthetic intermediate with a rich and versatile chemical profile. Its three distinct functional groups offer orthogonal reactivity, allowing for a wide range of selective transformations. The ethynyl group provides a handle for nucleophilic reactions and cycloadditions, the aryl bromide is a key site for cross-coupling reactions, and the aromatic ring can undergo further substitution. A thorough understanding of its reactivity, stability, and handling requirements is crucial for its effective and safe utilization in research and development, particularly in the fields of drug discovery and materials science.
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